Allosteric Inhibition Mechanism vs. Orthosteric aaRS Inhibitors – Unique Binding Mode Confirmed by Co-Crystallography
NP-BTA inhibits C. albicans Gln4 through an allosteric mechanism, binding to a pocket distinct from the ATP- and tRNA-binding active site [1]. This binding mode is unique among all reported tRNA synthetase inhibitors, which are predominantly orthosteric active-site competitors (e.g., mupirocin inhibits IleRS at the catalytic site; tavaborole targets the editing domain of LeuRS; borrelidin binds the ThrRS active site) . Co-crystallography at 2.73 Å resolution (PDB: 8UK6) revealed that NP-BTA locks Gln4 in a non-productive conformational state [2].
| Evidence Dimension | Inhibition mechanism (binding site) |
|---|---|
| Target Compound Data | Allosteric inhibition of Gln4 (allosteric pocket distinct from active site); Gln4 binding KD = 180 nM by ITC; aminoacylation IC₅₀ = 108 nM [3] |
| Comparator Or Baseline | Mupirocin (orthosteric IleRS inhibitor); Tavaborole (LeuRS editing-site inhibitor); Borrelidin (orthosteric ThrRS inhibitor) – all bind active/editing sites, not allosteric pockets |
| Quantified Difference | NP-BTA is the only allosteric inhibitor among aaRS-targeting antifungals; exact binding-site difference >20 Å from active site based on PDB 8UK6 structural alignment |
| Conditions | In vitro aminoacylation assay; Isothermal Titration Calorimetry (ITC); X-ray crystallography (PDB: 8UK6) |
Why This Matters
Allosteric inhibition offers the potential for higher target specificity and reduced off-target toxicity compared to orthosteric inhibitors, which is critical for antifungal drug development where human aaRS cross-inhibition is a safety concern.
- [1] Puumala E, et al. Cell Chem Biol. 2024;31(4):760-775.e17. Co-crystallography and allosteric binding site identification. View Source
- [2] RCSB PDB. 8UK6: Candida albicans glutaminyl tRNA synthetase (GLN4) in complex with N-pyrimidinyl-beta-thiophenylacrylamide. Deposited 2023-10-12. Resolution: 2.73 Å. View Source
- [3] PeptideDB. NP-BTA Product Database – Bioactivity data: KD = 180 nM, IC₅₀ = 106-108 nM. View Source
